(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride
Overview
Description
“(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” is an organic compound . It has the empirical formula C5H9N3 and a molecular weight of 111.15 .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” can be achieved by reducing 1-methyl-imidazole-4-carboxylic acid . The reduction process can further be chlorinated to prepare 1-methyl-4-chloromethyl imidazole hydrochloride .Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” can be represented by the SMILES stringCn1cnc(CN)c1
. This indicates that the molecule contains a 1-methyl-1H-imidazole ring with a methanamine group attached to the 4-position of the ring . Physical And Chemical Properties Analysis
“(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” is a liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 292.2±15.0 °C at 760 mmHg, and a flash point of 130.5±20.4 °C . The compound has a molar refractivity of 31.8±0.5 cm3, a polar surface area of 44 Å2, and a molar volume of 95.6±7.0 cm3 .Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole and its derivatives are pivotal in the synthesis of various biologically active compounds. “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” serves as a building block for creating imidazole rings, which are integral to many pharmaceuticals . The compound’s reactivity allows for the formation of complex structures necessary for drug development.
Antimicrobial Agents
The imidazole ring is a common feature in antimicrobial agents. Research has shown that modifications to the imidazole ring, such as those provided by “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride”, can lead to compounds with potent antibacterial and antifungal properties .
Antitubercular Activity
Compounds derived from imidazole have been evaluated for their efficacy against Mycobacterium tuberculosis. Derivatives synthesized using “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” have shown promising results in inhibiting the growth of this pathogen .
Agricultural Chemicals
Imidazole derivatives are also explored for their use in agriculture. They can act as precursors for the synthesis of pesticides and herbicides, contributing to the protection of crops from various pests and diseases .
Material Science
In material science, “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” can be utilized to create polymers and coatings with specific properties. These materials may exhibit enhanced stability, conductivity, or other desirable traits for industrial applications .
Catalysis
Imidazole compounds are known to serve as catalysts in chemical reactions. The structure of “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” can be tailored to facilitate various catalytic processes, which are crucial in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
Safety and Hazards
The safety information for “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” indicates that it is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .
Future Directions
properties
IUPAC Name |
(1-methylimidazol-4-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCXIDUANMMARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693594 | |
Record name | 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride | |
CAS RN |
1394838-42-6 | |
Record name | 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.